3-Bromo-4-nitropyridine

描述

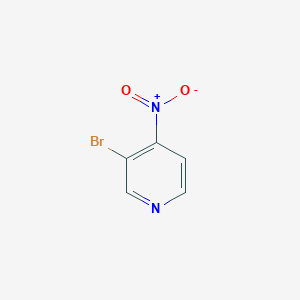

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEWCWSWUUFORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376305 | |

| Record name | 3-Bromo-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89364-04-5 | |

| Record name | 3-Bromo-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-nitropyridine is a halogenated nitro-heterocyclic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a bromine atom and a nitro group on the pyridine ring, make it a highly reactive intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its utility in the development of novel pharmaceuticals and agrochemicals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 89364-04-5 | [1][2] |

| Molecular Formula | C₅H₃BrN₂O₂ | [3][4][5] |

| Molecular Weight | 202.99 g/mol | [1] |

| Appearance | Pale-yellow to yellow-brown solid | [2] |

| Melting Point | 66-67 °C | [1][3] |

| Boiling Point | 235.7 °C at 760 mmHg | [3] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Refrigerator | [2] |

Synthesis

A common synthetic route to halo-4-nitropyridine derivatives involves a one-step oxidation and nitration of the corresponding halopyridine. The N-oxide intermediate is then typically reduced to afford the final product.

A representative synthesis for a related compound, this compound-N-oxide, involves the reaction of 3-bromopyridine with hydrogen peroxide in the presence of glacial acetic acid, acetic anhydride, and sulfuric acid, with the addition of sodium nitrate to facilitate the nitration.[1] The resulting this compound-N-oxide can then be reduced to yield this compound.[1]

Reactivity and Key Applications

The reactivity of this compound is dominated by the presence of the bromine atom, which is susceptible to displacement through various cross-coupling reactions, and the nitro group, which can be reduced to an amino group, providing a handle for further functionalization. This dual reactivity makes it a key intermediate in the synthesis of a wide range of substituted pyridines.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active compounds.[6][7] this compound can be coupled with a variety of primary and secondary amines to introduce diverse amino substituents at the 3-position of the pyridine ring.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.5-2.5 eq).[2][6]

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[6]

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring, typically between 80-110 °C.[6]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purification: Purify the crude product by column chromatography on silica gel.[6]

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in drug molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the corresponding boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[8][9]

-

Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).[10]

-

Reaction Conditions: Heat the reaction mixture with stirring, typically between 80-100 °C.[10]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography.

Synthesis of Fused Heterocyclic Systems

The functional groups on this compound can be manipulated to construct fused heterocyclic systems, which are prevalent in many pharmaceutical agents. For example, the nitro group can be reduced to an amine, which can then undergo intramolecular cyclization or further reactions to form bicyclic structures.

Application in Agrochemicals

Halogenated and nitrated pyridines are important intermediates in the synthesis of various herbicides and pesticides. A patent for pyridinylurea compounds with agricultural applications describes the use of 2-bromo-4-nitropyridine-N-oxide as a key intermediate.[3] This highlights the potential of closely related compounds like this compound in the development of new crop protection agents.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the central role of this compound in synthetic organic chemistry.

Caption: Synthetic utility of this compound.

Caption: Buchwald-Hartwig amination workflow.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and agrochemical research. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of a wide array of functionalized pyridine derivatives. This technical guide provides a solid foundation for researchers and scientists looking to leverage the synthetic utility of this versatile building block in their research and development endeavors.

References

- 1. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patents.justia.com [patents.justia.com]

- 5. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-nitropyridine is a key heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both a bromine atom and a nitro group on the pyridine ring, imparts a distinct reactivity that allows for versatile chemical modifications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustration of its pivotal role as a synthetic intermediate.

Core Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its application in synthetic chemistry, influencing reaction conditions, solubility, and ultimately its utility in creating more complex molecules. The key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrN₂O₂ | [1][2] |

| Molecular Weight | 202.99 g/mol | [2] |

| Melting Point | 54-58 °C 66-67 °C | |

| Boiling Point | 235.7 °C at 760 mmHg | [3] |

| Appearance | Yellow to orange crystalline powder Pale-yellow to Yellow-brown Solid | [1] |

| Density | 1.833 g/cm³ | [3] |

| pKa (Predicted) | -1.04 ± 0.18 | [3] |

| logP | 2.27550 | [3] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the consistent application of this compound in research and development. The following sections detail standard experimental methodologies for key parameters.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).[5]

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[5]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass liquefies (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube or fusion tube.[6]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[3]

-

Heating: The test tube assembly, along with a thermometer, is gently heated in a suitable apparatus (e.g., an oil bath or a heating block).[7]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for designing reaction conditions and purification procedures.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of standard laboratory solvents with varying polarities are used, such as water, diethyl ether, ethanol, acetone, and toluene.

-

Procedure: A small, measured amount (e.g., 25 mg) of this compound is placed in a test tube.[9] A small volume (e.g., 0.75 mL) of the selected solvent is added in portions.[9]

-

Observation: After each addition, the mixture is vigorously agitated. The compound is classified as soluble if it completely dissolves. If it does not dissolve in a neutral solvent like water, further tests can be conducted in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to identify any acidic or basic functional groups.[10][11]

pKa Determination

The pKa value provides insight into the acidity or basicity of a compound, which is particularly relevant for pyridine derivatives.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility. The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).[12]

-

Titration: The solution is titrated with a standardized basic solution (e.g., 0.1 M NaOH) in small, precise increments.[13]

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[12]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[14]

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: A biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4) is prepared. The two phases are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between the aqueous and organic layers until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[15]

Role in Synthetic Chemistry

This compound is not typically an end-product but rather a versatile intermediate. Its bromo and nitro functionalities allow for a wide range of chemical transformations, making it a valuable starting material for more complex, biologically active molecules.[1] The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, while the nitro group can be reduced to an amine, which can then be further functionalized.[16]

Caption: Synthetic pathways of this compound.

Conclusion

This compound is a foundational reagent in medicinal and agricultural chemistry. A thorough understanding of its physicochemical properties and the experimental methods used to determine them is essential for its effective and reproducible use in the synthesis of novel, high-value compounds. Its strategic importance as a versatile synthetic intermediate will continue to drive innovation in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 89364-04-5 | this compound | Bromides | Ambeed.com [ambeed.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-4-nitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3-Bromo-4-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, this document provides a comprehensive overview of its expected solubility profile based on chemical principles. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility data in their laboratories.

Introduction to this compound

This compound is a versatile heterocyclic compound widely utilized as a building block in organic synthesis. Its molecular structure, featuring a pyridine ring substituted with a bromine atom and a nitro group, makes it a valuable precursor for the development of a wide range of biologically active molecules.[1] The solubility of this intermediate in organic solvents is a critical parameter for reaction optimization, purification, and formulation in drug discovery and development processes.

Qualitative Solubility Profile

The principle of "like dissolves like" provides a foundational understanding of solubility. This compound is a polar molecule due to the presence of the electronegative nitro group and the nitrogen atom in the pyridine ring. Therefore, it is expected to exhibit higher solubility in polar solvents. The following table provides a qualitative prediction of its solubility in a range of common organic solvents.

| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Predicted Solubility of this compound |

| Polar Protic Solvents | ||||

| Water | 10.2 | 100.0 | 80.1 | Sparingly Soluble |

| Methanol | 5.1 | 64.7 | 32.7 | Soluble |

| Ethanol | 4.3 | 78.3 | 24.5 | Soluble |

| Isopropanol | 3.9 | 82.6 | 19.9 | Soluble |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 189.0 | 46.7 | Highly Soluble |

| Dimethylformamide (DMF) | 6.4 | 153.0 | 36.7 | Highly Soluble |

| Acetonitrile | 5.8 | 81.6 | 37.5 | Soluble |

| Acetone | 5.1 | 56.0 | 20.7 | Soluble |

| Tetrahydrofuran (THF) | 4.0 | 66.0 | 7.6 | Soluble |

| Ethyl Acetate | 4.4 | 77.1 | 6.0 | Moderately Soluble |

| Nonpolar Solvents | ||||

| Dichloromethane (DCM) | 3.1 | 39.6 | 9.1 | Moderately Soluble |

| Toluene | 2.4 | 110.6 | 2.4 | Sparingly Soluble |

| Hexane | 0.1 | 69.0 | 1.9 | Insoluble |

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended.

Gravimetric Method

This method involves preparing a saturated solution of the compound and determining the mass of the dissolved solute in a known mass of the solvent.[2][3][4]

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker incubator)

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent.

-

Seal the vial and place it in a constant temperature bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the same temperature for a few hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.

-

Transfer the clear, saturated solution into a pre-weighed evaporation dish.

-

Record the mass of the evaporation dish with the solution.

-

Evaporate the solvent in a well-ventilated fume hood or under a gentle stream of nitrogen.

-

Dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Record the final mass of the evaporation dish with the dried solute.

Calculations:

-

Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

UV-Vis Spectrophotometry Method

This technique is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.[5][6][7]

Materials:

-

This compound

-

Selected organic solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

-

Analytical balance

-

Vials and syringe filters as in the gravimetric method

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a serial dilution of the stock solution to obtain a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow steps 1-3 from the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Sample Analysis:

-

Withdraw a small aliquot of the clear supernatant from the saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculations:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a plausible synthetic pathway for this compound, which is relevant for researchers working with this compound. The synthesis generally involves the nitration and bromination of a pyridine precursor.

Logical Workflow for Solubility Determination

The following diagram outlines the logical steps a researcher would take to determine the solubility of this compound.

Conclusion

Understanding the solubility of this compound is essential for its effective use in synthetic chemistry and drug development. While specific quantitative data is sparse in the literature, this guide provides researchers with the theoretical background and practical methodologies to determine this crucial parameter. The provided experimental protocols for gravimetric and UV-Vis spectrophotometric analysis offer robust approaches to generate reliable and accurate solubility data, thereby facilitating process optimization and the advancement of research and development activities.

References

- 1. researchgate.net [researchgate.net]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. scribd.com [scribd.com]

- 5. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-depth NMR Spectroscopic Analysis of 3-Bromo-4-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-4-nitropyridine. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its unambiguous structural characterization essential. NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This document outlines the experimental procedures for acquiring high-quality NMR spectra and presents an analysis of the expected spectral data.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and high-quality NMR spectra. The following sections detail the recommended procedures for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy.

Sample Preparation

Proper sample preparation is the first step toward acquiring a high-quality NMR spectrum. The following protocol is recommended:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Homogenization: Gently vortex or swirl the vial to ensure the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR experiments on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A 1-2 second delay between scans is recommended.

-

Acquisition Time: An acquisition time of 3-4 seconds is generally adequate.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

-

Temperature: The experiment is usually conducted at room temperature (298 K).

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is recommended.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Spectral Width: A wide spectral width, for instance, 0 to 220 ppm, is used to encompass the chemical shifts of all carbon atoms.

NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The pyridine ring protons are designated as H2, H5, and H6, and the carbons as C2, C3, C4, C5, and C6.

Table 1: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.0 | Singlet (or narrow doublet) | - |

| H-5 | ~7.8 | Doublet of doublets | J(H5-H6) ≈ 5.0, J(H5-H2) ≈ 0.5 |

| H-6 | ~8.8 | Doublet | J(H6-H5) ≈ 5.0 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency. The data presented is based on typical values for substituted pyridines.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~153 |

| C-3 | ~118 |

| C-4 | ~150 |

| C-5 | ~125 |

| C-6 | ~145 |

Note: The ¹³C NMR chemical shifts are predicted based on the known effects of bromo and nitro substituents on the pyridine ring.

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow from sample preparation to final structure elucidation using NMR spectroscopy.

Crystal Structure Analysis of 3-Bromo-4-nitropyridine: A Search for Definitive Data

A comprehensive search for the crystal structure of 3-Bromo-4-nitropyridine has revealed a notable absence of publicly available crystallographic data. Despite its relevance as a potential intermediate in pharmaceutical and agrochemical research, detailed information regarding its single-crystal X-ray diffraction analysis, including unit cell parameters, space group, and atomic coordinates, remains elusive in prominent databases such as the Cambridge Crystallographic Data Centre (CCDC).

This in-depth technical guide sought to provide researchers, scientists, and drug development professionals with a thorough analysis of the crystal structure of this compound. The intended scope was to include a detailed presentation of quantitative crystallographic data, a comprehensive overview of experimental protocols for its synthesis and crystal growth, and a clear visualization of its molecular and supramolecular features. However, repeated and targeted searches of scientific literature and crystallographic databases have not yielded the necessary primary data to fulfill these objectives.

The absence of this fundamental structural information presents a significant knowledge gap for researchers working with this compound. Crystal structure analysis is crucial for understanding intermolecular interactions, predicting physicochemical properties such as solubility and stability, and informing the design of new molecules with desired biological activities. Without this data, scientists must rely on computational modeling and spectroscopic methods to infer the structural characteristics of this compound.

Proposed Experimental Workflow for Crystal Structure Determination

For researchers who may have access to or are able to synthesize and crystallize this compound, the following standard experimental workflow for single-crystal X-ray diffraction is recommended. This protocol is a generalized procedure and would require optimization based on the specific properties of the compound.

An In-depth Technical Guide to 3-Bromo-4-nitropyridine: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-nitropyridine is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its unique substitution pattern, featuring both a bromo and a nitro group, allows for diverse chemical transformations. This guide provides a comprehensive overview of the safety data, handling precautions, and experimental considerations for this compound (CAS No. 89364-04-5) to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown solid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89364-04-5 | [1][2][3] |

| Molecular Formula | C₅H₃BrN₂O₂ | [1][3] |

| Molecular Weight | 202.99 g/mol | [3] |

| Appearance | Pale-yellow to Yellow-brown Solid/Crystalline Powder | [1] |

| Melting Point | 54-58 °C | [1] |

| Purity | ≥95-99% | [1] |

| Storage Temperature | Refrigerator (2-8°C) | [1][4] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2]

Table 2: GHS Hazard Classification for this compound

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source:[2]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately.

Table 3: First Aid Measures for this compound

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

In the event of a fire involving this compound, appropriate measures should be taken to extinguish the fire safely.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: No specific data available.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

For accidental spills, the following steps should be followed:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning: Sweep up the spilled material and place it in a suitable, closed container for disposal.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep in a refrigerator at 2-8°C for long-term storage.[1][4]

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

General Laboratory Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

Caption: General laboratory workflow for handling this compound.

Biological Activity and Signaling Pathways

This compound is utilized as an intermediate in the synthesis of various biologically active molecules, including potential anti-cancer and antimicrobial agents.[1] However, based on the available literature, there is no specific information detailing the signaling pathways, cellular targets, or the direct mechanism of biological action for this compound itself. One study noted that 3-nitropyridine analogues can act as microtubule-targeting agents, though this was not specific to the bromo-substituted compound.[5] Further research is required to elucidate the specific biological effects of this compound.

Disposal Considerations

Chemical waste, including unused this compound and contaminated materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a versatile reagent for chemical synthesis with significant potential in drug discovery and development. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to mitigate the associated health risks. While its utility as a synthetic intermediate is established, further investigation into its specific biological activities and mechanisms of action is warranted.

References

An In-depth Technical Guide to the Electrophilicity of the C-Br Bond in 3-Bromo-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the carbon-bromine (C-Br) bond in 3-Bromo-4-nitropyridine, a key building block in synthetic and medicinal chemistry. The strategic positioning of the electron-withdrawing nitro group para to the pyridine nitrogen and meta to the bromine atom significantly activates the C-Br bond towards nucleophilic aromatic substitution (SNAr). This document details the reactivity of this compound with various nucleophiles, presents quantitative data on reaction outcomes, outlines detailed experimental protocols, and visualizes the underlying reaction mechanisms. A notable feature of its reactivity, a nitro-group migration rearrangement, is also discussed in detail.

Core Concepts: Electrophilicity and Reactivity

The pyridine ring, being an electron-deficient aromatic system, is inherently susceptible to nucleophilic attack. This reactivity is markedly enhanced by the presence of strong electron-withdrawing groups. In this compound, the potent nitro group (-NO2) significantly depletes the electron density of the pyridine ring, thereby increasing the electrophilicity of the carbon atoms.

The C-Br bond at the 3-position is activated for nucleophilic aromatic substitution (SNAr). While the nitro group is not directly ortho or para to the bromine atom, its strong inductive and mesomeric effects, combined with the electron-withdrawing nature of the pyridine nitrogen, render the C3 position susceptible to nucleophilic attack. Nucleophiles attack this electron-deficient carbon, leading to the formation of a Meisenheimer complex, an anionic intermediate. The subsequent departure of the bromide leaving group restores the aromaticity of the ring, yielding the substituted product.

A fascinating aspect of the reactivity of this compound is the observed nitro-group migration under certain reaction conditions, particularly with amine nucleophiles in polar aprotic solvents. This rearrangement competes with the direct SNAr displacement of the bromide, leading to a mixture of products.

Quantitative Data Presentation

The following table summarizes the product distribution from the reaction of this compound with N-(2-(diethylamino)ethyl)picolinamine under various conditions, as reported by Yao, Blake, and Yang (2005). This data highlights the influence of solvent and base on the reaction outcome, particularly on the propensity for nitro-group migration.

| Entry | Solvent | Base | Temp. (°C) | Time (h) | 4-Amino-3-bromopyridine Derivative (%) | 3-Amino-4-nitropyridine Derivative (%) | 4-Amino-3-nitropyridine Derivative (Nitro-Migration Product) (%) |

| 1 | DMSO | TEA | 90 | 12 | 14 | 25 | 15 |

| 2 | THF | TEA | 70 | 16 | - | 83 | - |

| 3 | CH3CN | TEA | 70 | 16 | - | 85 | - |

| 4 | Dioxane | TEA | 90 | 16 | - | 82 | - |

| 5 | Toluene | TEA | 90 | 16 | - | 80 | - |

| 6 | DMSO | K2CO3 | 90 | 12 | 12 | 20 | 18 |

| 7 | DMSO | Na2CO3 | 90 | 12 | 10 | 22 | 16 |

| 8 | DMSO | None | 90 | 12 | 15 | 28 | 13 |

Data sourced from Yao, J., Blake, P. R., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with this compound (and 2-Nitropyridine): A New Nitro-group Migration. HETEROCYCLES, Vol. 65, No. 9, 2071-2078.

Reaction Mechanisms and Visualizations

The reaction of this compound with nucleophiles can proceed through two primary pathways: direct nucleophilic aromatic substitution and a pathway involving nitro-group migration.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr mechanism is a two-step process involving the addition of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group.

Caption: General mechanism of the SNAr reaction.

Nitro-Group Migration Pathway

Under specific conditions, a competing pathway involving the migration of the nitro group is observed. The proposed mechanism involves the formation of an intermediate that facilitates the shift of the nitro group from the 4-position to the 3-position.

Caption: Competing pathways of direct substitution and nitro-group migration.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the starting material and its reaction with an amine nucleophile.

Synthesis of this compound

The starting material, this compound, can be synthesized from the deoxygenation of this compound N-oxide. A convenient method utilizes a rhenium(V)-triphenylphosphine complex as a catalyst.[1]

Materials:

-

This compound N-oxide

-

Trichlorooxobis(triphenylphosphine)rhenium(V) [Re(O)(Ph3P)2Cl3]

-

Triphenylphosphine (Ph3P)

-

Dichloromethane (CH2Cl2)

-

Argon or Nitrogen gas

-

Hexanes

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask flushed with argon, dissolve this compound N-oxide (1.0 eq), trichlorooxobis(triphenylphosphine)rhenium(V) (catalytic amount, e.g., 0.008 eq), and triphenylphosphine (1.03 eq) in dichloromethane.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Heat the mixture to 40 °C and stir for an additional 2 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Triturate the residue with hexanes to precipitate triphenylphosphine oxide.

-

Remove the precipitate by filtration.

-

Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a yellow solid.[1]

Reaction of this compound with an Amine Nucleophile (General Procedure)

This protocol is based on the study by Yao, Blake, and Yang (2005) and can be adapted for various amines.[1]

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., N-(2-(diethylamino)ethyl)picolinamine) (1.0 - 1.2 eq)

-

Solvent (e.g., DMSO, THF, CH3CN)

-

Base (e.g., Triethylamine (TEA), K2CO3) (optional, 1.0 - 2.0 eq)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

To a solution of this compound in the chosen solvent, add the amine nucleophile and the base (if used) under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted pyridine derivative(s).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, reaction, and purification of 3-substituted-4-nitropyridine derivatives.

Caption: General experimental workflow for SNAr reactions of this compound.

Conclusion

This compound is a versatile reagent whose C-Br bond exhibits significant electrophilicity, making it a valuable substrate for nucleophilic aromatic substitution reactions. The reactivity is profoundly influenced by the reaction conditions, with the choice of solvent and base dictating the product distribution and the extent of a competing nitro-group migration. This guide provides the foundational knowledge, quantitative data, and procedural details necessary for researchers and drug development professionals to effectively utilize this important synthetic intermediate. Further kinetic studies would provide a more granular understanding of the factors governing the electrophilicity of the C-Br bond.

References

The Dichotomous Reactivity of 3-Bromo-4-nitropyridine with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-nitropyridine is a versatile heterocyclic building block in organic synthesis, valued for its susceptibility to nucleophilic aromatic substitution (SNAr). This technical guide provides an in-depth analysis of its reactivity profile with various nucleophiles. A key focus is the well-documented, yet often unexpected, nitro-group migration that occurs during reactions with amine nucleophiles, a phenomenon highly dependent on solvent conditions. This guide consolidates available quantitative data, presents detailed experimental protocols for key transformations, and utilizes visualizations to elucidate reaction mechanisms and workflows, serving as a comprehensive resource for chemists in research and development.

Introduction

The pyridine ring, particularly when substituted with electron-withdrawing groups, is an important scaffold in medicinal chemistry and materials science.[1] this compound, with its bromo and nitro functionalities, is a valuable intermediate for the synthesis of a wide array of substituted pyridines.[1] The electron-deficient nature of the pyridine ring, further activated by the powerful electron-withdrawing effect of the nitro group at the 4-position, renders the C-3 and C-5 positions susceptible to nucleophilic attack. This guide explores the nuances of these reactions, with a particular emphasis on the intriguing dichotomy of direct substitution versus a rearrangement pathway.

Reactivity with Amine Nucleophiles: Substitution vs. Nitro-Group Migration

The reaction of this compound with amine nucleophiles is not always straightforward. While the expected nucleophilic substitution of the bromide at C-3 does occur, a competing and often major pathway is the migration of the nitro group from C-4 to C-3, with the amine subsequently substituting at the C-4 position.[2][3] This remarkable rearrangement is highly influenced by the choice of solvent.

The Role of the Solvent

Studies by Yao, Blake, and Yang have shown that polar aprotic solvents favor the nitro-group migration, whereas other conditions lead to the expected direct substitution.[2][4]

-

Polar Aprotic Solvents (e.g., DMSO, THF): In these solvents, the reaction of this compound with amines often yields the 3-amino-4-nitropyridine derivative as a significant product, arising from the migration of the nitro group.[4][5]

-

Other Solvents: Under many other tested conditions, the primary product is the result of direct nucleophilic substitution of the bromine atom.[2]

Proposed Mechanism of Nitro-Group Migration

The proposed mechanism for the nitro-group migration in polar aprotic solvents is a complex process. While a definitive, universally accepted mechanism is still a subject of study, a plausible pathway is illustrated below.

Caption: Proposed reaction pathways for the reaction of this compound with amines.

Quantitative Data Summary

The following tables summarize the available quantitative data for the reaction of this compound and related compounds with various nucleophiles. It is important to note that specific yield data for a wide range of nucleophiles with this compound is not extensively available in the literature.

| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Piperidine | DMSO | TEA | 90 | 12 | 3-(Piperidin-1-yl)-4-nitropyridine (Direct Substitution) & 4-(Piperidin-1-yl)-3-nitropyridine (Migrated) | Not specified | [5] |

| Benzylamine | DMSO | TEA | 90 | 12 | 3-(Benzylamino)-4-nitropyridine (Direct Substitution) & 4-(Benzylamino)-3-nitropyridine (Migrated) | Migrated product is major | [5] |

| Morpholine | THF | TEA | 70 | 16 | 4-(3-Morpholino-4-nitropyridin-4-yl)morpholine (Direct Substitution) | 83 | [5] |

Table 1: Reaction of this compound with various amine nucleophiles.

Reactivity with Other Nucleophiles

While the reaction with amines is the most studied, this compound is expected to react with a range of other nucleophiles.

Thiol Nucleophiles

Based on the reactivity of similar aromatic systems, thiols are expected to be excellent nucleophiles for the substitution of the bromide in this compound. The high nucleophilicity of the thiolate anion should facilitate a clean SNAr reaction.

Alkoxide Nucleophiles

Alkoxides, such as sodium methoxide, are also potent nucleophiles that can displace the bromide to form the corresponding 3-alkoxy-4-nitropyridine. These reactions are typically carried out in the corresponding alcohol as the solvent.

Experimental Protocols

The following are representative experimental protocols for the nucleophilic substitution reactions of this compound. These are based on established procedures for similar substrates and should be adapted and optimized for specific cases.

General Procedure for Reaction with an Amine (Direct Substitution)

Materials:

-

This compound

-

Amine (e.g., morpholine)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF, add the amine (1.1 eq) and triethylamine (1.2 eq).

-

Heat the reaction mixture to reflux (around 70°C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically after 16-24 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-4-nitropyridine derivative.[5]

Caption: A typical experimental workflow for the reaction of this compound with an amine.

General Procedure for Reaction with a Thiol

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

-

Potassium carbonate

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the thiol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and stir at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in DMF to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the 3-thioether-4-nitropyridine.

General Procedure for Reaction with an Alkoxide

Materials:

-

This compound

-

Sodium metal

-

Anhydrous Methanol

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a flask under an inert atmosphere, dissolve sodium metal (1.2 eq) in anhydrous methanol with cooling to generate sodium methoxide.

-

Add a solution of this compound (1.0 eq) in methanol to the sodium methoxide solution.

-

Stir the reaction at room temperature, monitoring by TLC.

-

Once the reaction is complete, quench with water and remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 3-methoxy-4-nitropyridine, which can be further purified by crystallization or chromatography.

Conclusion

This compound exhibits a fascinating and synthetically useful reactivity profile with nucleophiles. The discovery of the solvent-dependent nitro-group migration in its reactions with amines adds a layer of complexity that can be exploited for the synthesis of otherwise difficult-to-access isomers. For other nucleophiles such as thiols and alkoxides, direct SNAr is the expected and predominant pathway. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this versatile building block in their synthetic endeavors. Further investigation into the precise mechanism of the nitro-group migration and the expansion of the substrate scope with a broader range of nucleophiles will undoubtedly continue to enrich the chemistry of nitropyridines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Nucleophilic Substitution Reaction of Amines with this compound (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-BroMo-4-chloro-pyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Application Note and Protocol: Suzuki Coupling of 3-Bromo-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This application note provides a detailed protocol for the Suzuki coupling of 3-bromo-4-nitropyridine with various arylboronic acids. The presence of the nitro group makes the pyridine ring electron-deficient, which can influence the reaction conditions required for efficient coupling.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura coupling reactions of substrates structurally or electronically similar to this compound. This data provides a comparative basis for the expected outcomes of the described protocol.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromonitrobenzene | Phenylboronic acid | Pd(OAc)₂ (0.045) | K₃PO₄ | Water | 90 | - | >80 |

| 4-Bromotoluene | Phenylboronic acid | Pd(II) complex (1) | Cs₂CO₃ | Dioxane | 80 | - | 88-99[1] |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | - | Moderate to Excellent[2] |

| Aryl Bromide | Diaryl bromide | Pd(dppf)Cl₂ (0.1 equiv) | Cs₂CO₃ | Dioxane/Water | 100 | Overnight | 80[3] |

| 1-BromoPDI | (4-diphenylamino)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | - | 49 |

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

-

Inert gas (Argon or Nitrogen)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

-

Reagent Addition:

-

Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv).

-

Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of an organic solvent like 1,4-dioxane or toluene and water). The reaction concentration is typically between 0.1 and 0.5 M.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-nitropyridine product.

-

Mandatory Visualizations

The following diagrams illustrate the Suzuki-Miyaura cross-coupling catalytic cycle and a general experimental workflow.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A general workflow for the Suzuki coupling experiment.

References

Application Note & Protocol: A Two-Step Synthesis of 4-Amino-3-Arylpyridines from 3-Bromo-4-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4-amino-3-arylpyridines, valuable scaffolds in medicinal chemistry and materials science. The synthesis is a robust two-step process commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-4-nitropyridine with various arylboronic acids. The resulting 3-aryl-4-nitropyridine intermediate is subsequently reduced to the target 4-amino-3-arylpyridine via catalytic hydrogenation. This protocol includes comprehensive experimental procedures, tabulated data for representative reactions, and workflow diagrams to ensure clarity and reproducibility.

Part 1: Suzuki-Miyaura Cross-Coupling of this compound

The first step involves the formation of a carbon-carbon bond between the pyridine core and an aryl group using the versatile Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[2]

Reaction Data Summary

The following table summarizes representative conditions and outcomes for the Suzuki-Miyaura coupling of heteroaryl halides with arylboronic acids. The choice of catalyst, ligand, and base is crucial for achieving high yields.[3][4]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | 95% EtOH/H₂O | 80 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | ~90-98 |

| 3 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ | Dioxane/H₂O | Room Temp | ~88-96 |

| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | CsF | DME/H₂O | 90 | ~80-92 |

Experimental Protocol: Synthesis of 3-Phenyl-4-nitropyridine (Representative Procedure)

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Ethanol (95%)

-

Deionized water

-

Nitrogen or Argon gas supply

-

Round-bottom flask, condenser, and magnetic stirrer

Procedure:

-

Inert Atmosphere: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a 4:1 mixture of 95% Ethanol and deionized water as the solvent.

-

Reaction: Attach a condenser, and heat the reaction mixture to 80°C with vigorous stirring under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Work-up: Upon completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dilute the remaining aqueous residue with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 3-phenyl-4-nitropyridine.

Part 2: Reduction of 3-Aryl-4-nitropyridines

The second step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, often providing quantitative yields under mild conditions.[5][6]

Reaction Data Summary

This table presents typical conditions for the reduction of nitroaromatic compounds to their corresponding amines.

| Entry | Substrate | Reducing Agent | Catalyst | Solvent | Conditions | Yield (%) |

| 1 | 3-Phenyl-4-nitropyridine | H₂ gas | 10% Pd/C | Methanol | 1 atm H₂, 25°C, 2h | >95 |

| 2 | 4-Nitro-3-(p-tolyl)pyridine | H₂ gas | 10% Pd/C | Ethanol | 50 psi H₂, 25°C, 1h | >95 |

| 3 | 3-(4-Chlorophenyl)-4-nitropyridine | H₂ gas | 10% Pd/C | Ethyl Acetate | 1 atm H₂, 25°C, 3h | >95 |

| 4 | 4-Methyl-3-nitropyridine | H₂ gas | 10% Pd/C | Methanol | 0.5 MPa H₂, 40°C, 15h | 95[6] |

Experimental Protocol: Synthesis of 4-Amino-3-phenylpyridine (Representative Procedure)

Materials:

-

3-Phenyl-4-nitropyridine

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH), reagent grade

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Diatomaceous earth (Celite®)

Procedure:

-

Setup: Dissolve 3-phenyl-4-nitropyridine (1.0 eq) in methanol in a suitable round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution under a stream of nitrogen or argon. Caution: Pd/C can be pyrophoric and should be handled with care.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate and backfill the flask with hydrogen gas three times to ensure an H₂ atmosphere.

-

Reaction: Stir the mixture vigorously at room temperature (25°C) under a positive pressure of hydrogen (typically 1 atm from a balloon). Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).

-

Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of methanol. Caution: Do not allow the filtered catalyst pad to dry completely, as it can ignite in air. Quench the catalyst with water.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3-phenylpyridine, which can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Overall Synthesis Scheme

Caption: Logical workflow of the two-step synthesis.

Experimental Laboratory Workflow

Caption: Step-by-step experimental laboratory workflow.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-nitropyridine is a versatile heterocyclic building block with significant potential in the synthesis of kinase inhibitors. The pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The strategic placement of the bromo and nitro substituents on the pyridine ring of this compound offers multiple avenues for synthetic diversification, making it an attractive starting material for the construction of complex, biologically active molecules.

The electron-withdrawing nitro group at the 4-position activates the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at this position. The bromine atom at the 3-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and amino moieties. Furthermore, the nitro group can be readily reduced to an amine, providing another point for further functionalization or for participating in the formation of fused heterocyclic systems, which are common cores in many kinase inhibitors.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its conversion into key intermediates for kinase inhibitor synthesis. While direct literature on kinase inhibitors synthesized from this compound is limited, the provided protocols are based on well-established methodologies for structurally related compounds and serve as a robust guide for researchers.

Data Presentation: Biological Activity of Analogous Kinase Inhibitors

The following tables summarize the biological activities of kinase inhibitors with substitution patterns that could be accessed through synthetic routes originating from this compound. It is important to note that these compounds were not explicitly synthesized from this compound in the cited literature, but they represent the types of target molecules that could be pursued using this starting material.

Table 1: Inhibitory Activity of Pyridopyrimidine-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| PD 158780 | EGFR | 0.08 | [1] |

| Analog 5f | EGFR | 0.13 | [2] |

| Analog 7f | EGFR | 0.008 | [2] |

Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| C03 | TRKA | 56 | [3][4][5] |

| C09 | TRKA | 57 | [5] |

| C10 | TRKA | 26 | [5] |

Table 3: Inhibitory Activity of Pyrido[3,4-g]quinazoline-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (µM) | Reference |

| Compound 4 | CDK5 | >10 | [6] |

| Compound 4 | CLK1 | 0.45 | [6] |

| Compound 4 | DYRK1A | 0.12 | [6] |

| Compound 4 | CK1 | 0.98 | [6] |

| Compound 4 | GSK3 | 0.23 | [6] |

Experimental Protocols

The following protocols describe key synthetic transformations of this compound to generate scaffolds suitable for kinase inhibitor development.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol describes the displacement of the nitro group with an amine nucleophile.

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., morpholine) (1.5 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add this compound and potassium carbonate.

-

Add DMF to dissolve the solids.

-

Add the desired amine to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 4-amino-3-bromopyridine derivative.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of the bromine atom with a boronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 12-16 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the 3-aryl-4-nitropyridine derivative.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed C-N bond formation at the 3-position.

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., benzylamine) (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq)

-

XPhos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

-

Add this compound and anhydrous toluene.

-

Add the amine to the mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography to yield the 3-amino-4-nitropyridine derivative.

Protocol 4: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine, a key step in the synthesis of many kinase inhibitors.

Materials:

-

4-Substituted-3-bromo-pyridine (from previous steps) (1.0 eq)

-

Iron powder (Fe) (5.0 eq)

-

Ammonium Chloride (NH4Cl)

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask, add the 4-substituted-3-bromo-nitropyridine and ethanol.

-

Prepare a saturated aqueous solution of ammonium chloride and add it to the flask.

-

Add iron powder in portions with vigorous stirring.

-

Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3-bromo-4-aminopyridine derivative.

Visualizations

Synthetic Pathways from this compound

Caption: Synthetic routes from this compound to potential kinase inhibitor scaffolds.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and the potential point of action for synthesized inhibitors.

References

- 1. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]